![molecular formula C12H13N7O3 B2894403 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1070807-19-0](/img/structure/B2894403.png)
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with intriguing structural and chemical properties, belonging to the broader class of triazolopyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly in the realms of pharmaceuticals and bioorganic chemistry, due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Cyclization reactions: : Utilizing triazoles and pyrimidines as building blocks.
Amide bond formation: : Between the triazolopyrimidine derivative and the acetamide group. The specific reaction conditions may involve catalysts, temperature control, and specific pH environments to optimize yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis would likely be scaled up using continuous flow reactors, automated synthesis platforms, and robust purification techniques like crystallization and chromatography to ensure the compound meets high standards of purity and consistency.
化学反应分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions, particularly at the ethyl group.
Reduction: : Possible reduction of the oxo group to yield hydroxyl derivatives.
Substitution: : The isoxazole ring can be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilization of reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Employing halides or other nucleophiles/electrophiles under acidic or basic conditions.
Major Products Formed
Depending on the reaction type, the major products may include hydroxyl derivatives, various substituted isoxazoles, and reduced forms of the triazolopyrimidine core.
科学研究应用
Chemistry
The compound serves as a valuable intermediate in the synthesis of other bioactive molecules, providing a versatile scaffold for chemical modifications.
Biology
In biological studies, it exhibits potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, it might demonstrate activity against certain pathogens or diseases, though specific studies are needed to substantiate these claims.
Industry
In industrial applications, this compound could be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.
作用机制
The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets:
Enzyme inhibition: : By binding to active sites or allosteric sites, altering enzyme activity.
Receptor modulation: : Acting as an agonist or antagonist, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
Triazolopyrimidines: : Compounds like 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-amine share the core structure but differ in substituents.
Isoxazole derivatives: : Compounds such as 5-methylisoxazole-3-carboxamide, which vary in the attached functional groups.
Uniqueness
What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide apart is its hybrid structure, combining elements of both triazolopyrimidines and isoxazoles, potentially leading to unique biological activities and applications.
There you have it—a deep dive into the fascinating world of this compound. Quite a mouthful, but such is the allure of chemistry!
属性
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c1-3-19-11-10(15-17-19)12(21)18(6-13-11)5-9(20)14-8-4-7(2)22-16-8/h4,6H,3,5H2,1-2H3,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUJWQRTFLJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
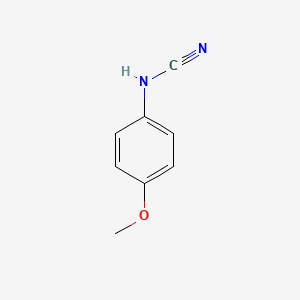
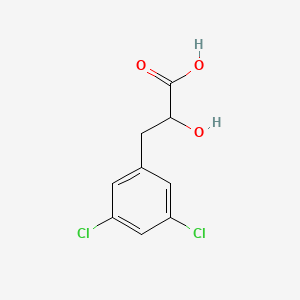
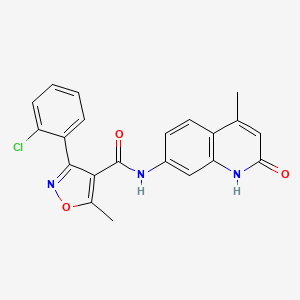
![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)

![5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2894329.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
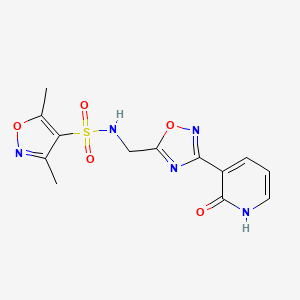
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)
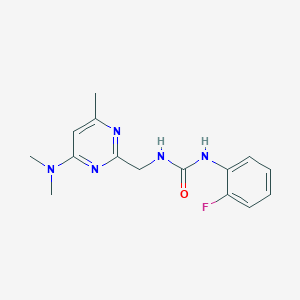
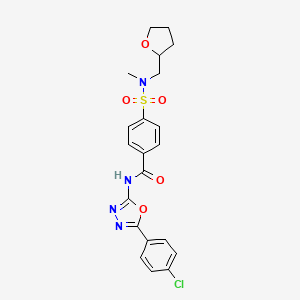
![Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate](/img/structure/B2894340.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)
